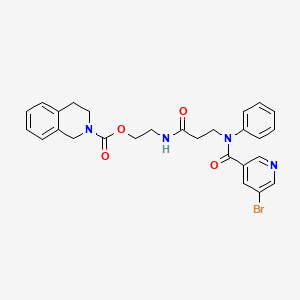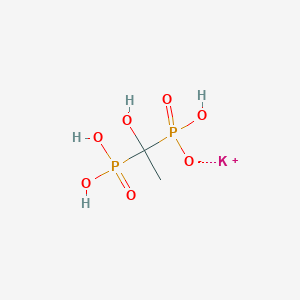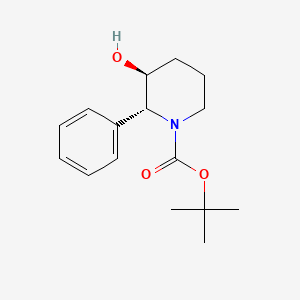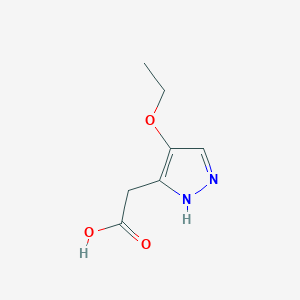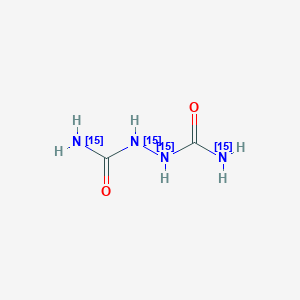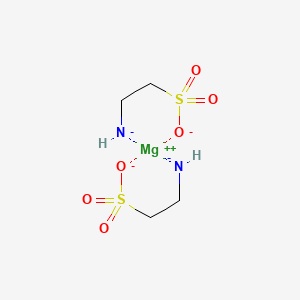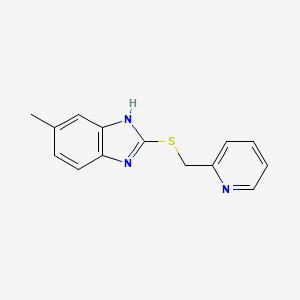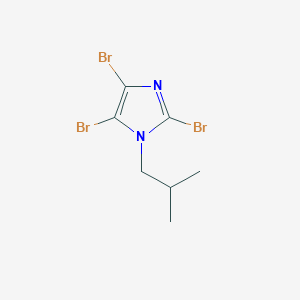
2,4,5-Tribromo-1-isobutyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Tribromo-1-isobutyl-1H-imidazole is a brominated derivative of imidazole, a heterocyclic organic compound It is characterized by the presence of three bromine atoms at positions 2, 4, and 5 on the imidazole ring, and an isobutyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tribromo-1-isobutyl-1H-imidazole typically involves the bromination of 1-isobutylimidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Tribromo-1-isobutyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
2,4,5-Tribromo-1-isobutyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,5-Tribromo-1-isobutyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the imidazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Tribromo-1-methyl-1H-imidazole: Similar structure but with a methyl group instead of an isobutyl group.
2,4,5-Tribromoimidazole: Lacks the isobutyl group, making it less hydrophobic.
Uniqueness
2,4,5-Tribromo-1-isobutyl-1H-imidazole is unique due to the presence of the isobutyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other brominated imidazoles and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C7H9Br3N2 |
|---|---|
Molecular Weight |
360.87 g/mol |
IUPAC Name |
2,4,5-tribromo-1-(2-methylpropyl)imidazole |
InChI |
InChI=1S/C7H9Br3N2/c1-4(2)3-12-6(9)5(8)11-7(12)10/h4H,3H2,1-2H3 |
InChI Key |
FHWAJFPBASHYOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=C(N=C1Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


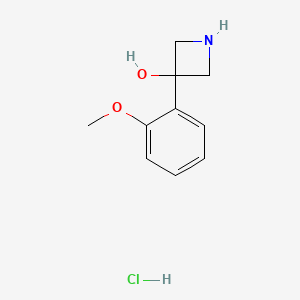
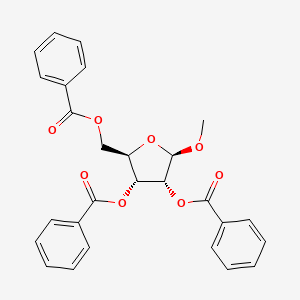
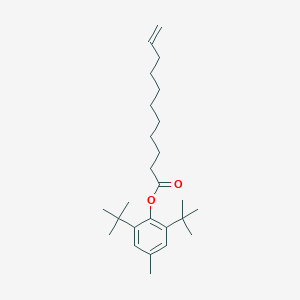
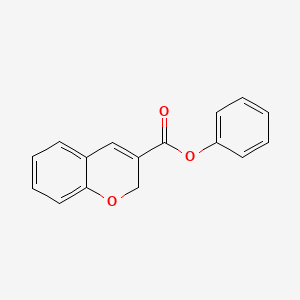
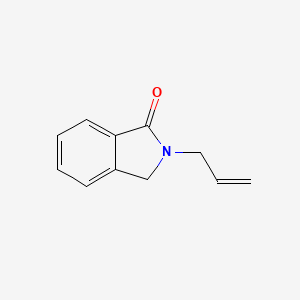
![2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949674.png)
